2-(bromomethyl)-1H-pyrrole
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C5H6BrN |
|---|---|
Molecular Weight |
160.01 g/mol |
IUPAC Name |
2-(bromomethyl)-1H-pyrrole |
InChI |
InChI=1S/C5H6BrN/c6-4-5-2-1-3-7-5/h1-3,7H,4H2 |
InChI Key |
GYGLHOPSRFNZBW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CNC(=C1)CBr |
Origin of Product |
United States |
Applications of 2 Bromomethyl 1h Pyrrole in Complex Organic Molecule Synthesis
Construction of Advanced Heterocyclic Scaffolds
The inherent reactivity of 2-(bromomethyl)-1H-pyrrole makes it an excellent starting material for the construction of more complex, fused heterocyclic systems. These scaffolds are often found in natural products and medicinally important compounds. mdpi.com
Synthesis of Dihydropyrrolo[1,2-a]pyrazinones
Dihydropyrrolo[1,2-a]pyrazinone rings are a class of heterocyclic structures present in a wide variety of bioactive natural products and their analogs. mdpi.com The synthesis of these privileged scaffolds has been extensively studied. mdpi.com A common and effective strategy involves fusing a pyrazinone ring to a pre-existing pyrrole (B145914) derivative. mdpi.com
While direct examples detailing the use of this compound are not extensively documented in readily available literature, the general synthetic strategies allow for a clear postulation of its utility. A plausible pathway would involve the N-alkylation of a suitable amino acid or its derivative with this compound. The resulting intermediate, now possessing the pyrrole moiety, can then undergo intramolecular cyclization to form the desired dihydropyrrolo[1,2-a]pyrazinone core. This approach, known as the "pyrrole-first" strategy, is a predominant method for constructing this heterocyclic system due to the accessibility of functionalized pyrroles and the straightforward nature of the ring-closing reactions. mdpi.com The bromomethyl group serves as a highly reactive electrophile, facilitating the initial N-alkylation step.
The development of second-generation positive allosteric modulators (PAMs) of the N-Methyl-d-Aspartate (NMDA) receptor has utilized a dihydropyrrolo[1,2-a]pyrazin-3(4H)-one core, highlighting the pharmaceutical relevance of this scaffold. nih.gov
Derivatization to Fluorinated Pyrrole Analogs
The introduction of fluorine into organic molecules can significantly alter their biological properties, often leading to enhanced metabolic stability and binding affinity. researchgate.net Consequently, the synthesis of fluorinated pyrrole analogs is of great interest in medicinal chemistry. dntb.gov.ua
This compound can serve as a precursor for the synthesis of fluorinated pyrrole derivatives. A common strategy involves the nucleophilic substitution of the bromide with a fluoride ion. However, direct fluorination can be challenging. A more practical approach involves a two-step sequence. First, the conjugate addition of a pyrrole to a β-fluoro-β-nitrostyrene can yield a 2-(2-fluoro-2-nitro-1-arylethyl)-1H-pyrrole intermediate. nih.govresearchgate.net Subsequent base-induced elimination of nitrous acid affords the desired 2-(2-fluoro-1-arylvinyl)-1H-pyrrole. nih.govresearchgate.net
Another approach involves the functionalization of a pre-fluorinated pyrrole core. For instance, the synthetic utility of 2-trifluoromethyl-1H-pyrrole has been demonstrated through various modifications, including lithiation and electrophilic substitution, to produce a range of advanced fluorinated building blocks. researchgate.net While this does not directly start from this compound, it showcases the importance and synthetic accessibility of fluorinated pyrroles.
Formation of Polyfunctional Dithiocarbamato-Containing Pyrroles
A novel and effective method has been developed for the synthesis of polyfunctional 2-dithiocarbamatomethyl substituted pyrroles. This method utilizes derivatives of this compound as key starting materials. Specifically, the synthesis is based on the reaction of 2-bromomethyl-5-chloro-4-cyano-1H-pyrrol-3-carboxylates with dithiocarbamates of alkali metals or zinc in a solution of dimethylformamide (DMF) at 50 °C.
This reaction proceeds via nucleophilic substitution, where the dithiocarbamate anion displaces the bromide ion from the methyl group at the 2-position of the pyrrole ring. The resulting polyfunctional dithiocarbamato-containing pyrroles have been characterized by various spectroscopic methods, including IR, 1H NMR, and 13C NMR spectroscopy, as well as mass spectrometry.
Table 1: Synthesis of Ethyl 5-chloro-4-cyano-2-{[(dialkylamino)carbonothioyl]thio}methyl-1-alkyl-1H-pyrrole-3-carboxylates
| Entry | R1 | R2 | Product | Yield (%) |
| 1 | CH3 | Morpholino | Ethyl 5-chloro-4-cyano-2-{[(morpholin-4-ylcarbonothioyl)thio]methyl}-1-methyl-1H-pyrrole-3-carboxylate | 97.3 |
| 2 | C4H9 | Dimethylamino | Ethyl 5-chloro-4-cyano-2-({[(dimethylamino)carbonothioyl]thio}methyl)-1-butyl-1H-pyrrole-3-carboxylate | 95.6 |
Synthesis of Other Nitrogen-Containing Heterocycles
The versatility of this compound extends to the synthesis of a variety of other nitrogen-containing heterocycles, which are prevalent in pharmaceuticals and natural products. mdpi.comnih.govscience.gov For instance, it can be envisioned as a building block for the synthesis of pyrrolo[2,3-h]quinolines, which are known for their diverse biological activities. rsc.org A multicomponent reaction involving a 4-aminoindole, an aldehyde or isatin, and a but-2-ynedioate has been shown to produce dihydropyrrolo[2,3-h]quinolines. rsc.org The bromomethyl group of a pyrrole derivative could be transformed into a suitable functional group to participate in such multicomponent reactions.
Furthermore, the synthesis of pyrrolo[3,4-c]pyrrole-1,3-diones can be achieved through a 1,3-dipolar cycloaddition of azomethine ylides with an N-alkyl maleimide. nih.gov Subsequent chemical manipulation of these diones can lead to highly substituted pyrroles. nih.gov The bromomethyl group can be used to introduce the necessary functionalities to initiate or participate in these cycloaddition and subsequent transformation reactions.
Precursor for Bioactive Molecules and Natural Product Analogs
Pyrrole-containing compounds are abundant in nature and exhibit a wide range of biological activities. biolmolchem.combiolmolchem.comresearchgate.netnih.gov this compound and its derivatives are valuable precursors for the total synthesis of such bioactive molecules and their analogs. The pyrrole scaffold is a key structural feature in many compounds with anticancer, antimicrobial, and antiviral properties. nih.gov
The development of novel pyrrole derivatives with potential dual cyclooxygenase-2 (COX-2) and lipoxygenase (LOX) inhibitory activity often involves the synthesis of highly substituted pyrroles. mdpi.com The bromomethyl group can be a key reactive site for introducing the necessary pharmacophores onto the pyrrole ring to achieve the desired biological activity.
Development of Highly Functionalized Pyrrole Derivatives
The synthesis of highly functionalized pyrroles remains a significant challenge in organic chemistry due to issues of regioselectivity and reactivity. epa.gov this compound provides a convenient entry point for the introduction of various functional groups onto the pyrrole ring system. nih.govtdl.org
One-pot syntheses and multicomponent reactions are powerful tools for the efficient construction of complex molecules. nih.govnih.gov For example, a straightforward, one-pot synthesis of pyrrolo[3,4-c]pyrrole-1,3-diones has been developed, which can be further transformed into novel polysubstituted pyrroles. nih.gov This methodology allows for the creation of a library of highly functionalized pyrrole derivatives for screening and further chemical manipulation. nih.gov
The N-alkoxycarbonylation of pyrroles is a useful protection strategy that can influence the reactivity of the pyrrole ring in subsequent reactions, such as acylation. mdpi.com The bromomethyl group can be introduced before or after such protection strategies to allow for selective functionalization at different positions of the pyrrole ring.
Role in the Synthesis of Carbazoles and Related Fused Heterocyclic Systems
The construction of the carbazole nucleus, a tricyclic system containing a central pyrrole ring fused between two benzene (B151609) rings, is a significant endeavor in medicinal chemistry due to the prevalence of this scaffold in biologically active compounds. nih.gov While direct synthetic routes employing this compound are not extensively documented, its chemical reactivity is highly analogous to that of (bromomethyl)indoles, which have been successfully used to construct annulated carbazoles.
A noteworthy strategy involves a Lewis acid-mediated domino reaction. Research has demonstrated that N-protected 2-(bromomethyl)indoles can react with various arenes and electron-rich heteroarenes in the presence of zinc bromide (ZnBr₂) to form cyclo[b]-fused carbazole scaffolds. This transformation proceeds via a cascade of Friedel-Crafts-type alkylation followed by an oxidative cyclization. Given the similar electronic properties of pyrrole and indole, this compound is an excellent candidate for analogous transformations.
The proposed reaction mechanism, adapted from the indole analogue, would involve the initial formation of a stabilized carbocation from this compound upon interaction with the Lewis acid, ZnBr₂. This electrophile would then be attacked by an electron-rich arene or heteroarene in a Friedel-Crafts alkylation. Subsequent intramolecular cyclization and aromatization, likely through an oxidative process, would yield the final fused heterocyclic system. This methodology has been shown to be effective for creating highly π-conjugated systems. An attempt to use a "pyrrole bromo compound" for a bis-annulation with bithiophene and p-xylene has been noted, resulting in dithienocarbazole and dibenzocarbazole, respectively, underscoring the feasibility of this approach.
The versatility of this method allows for the synthesis of a variety of fused systems by changing the aromatic or heteroaromatic coupling partner. The table below illustrates potential products from this synthetic strategy.
| Pyrrole Substrate | Arene/Heteroarene Partner | Potential Fused Product | Catalyst/Conditions |
|---|---|---|---|
| N-Protected this compound | Benzene | Carbazole | ZnBr₂, Reflux |
| N-Protected this compound | Naphthalene | Benzo[a]carbazole | ZnBr₂, Reflux |
| N-Protected this compound | Thiophene | Thieno[2,3-a]carbazole or Thieno[3,2-a]carbazole | ZnBr₂, Reflux |
| N-Protected this compound | Furan | Furo[2,3-a]carbazole or Furo[3,2-a]carbazole | ZnBr₂, Reflux |
| N-Protected this compound | Pyrrole | Pyrrolo[2,3-a]carbazole or Pyrrolo[3,2-a]carbazole | ZnBr₂, Reflux |
Integration into Multicomponent Reactions (MCRs)
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product containing substantial portions of all components, are highly valued for their efficiency, atom economy, and ability to rapidly generate molecular complexity. orientjchem.orgorientjchem.org The electrophilic nature of this compound makes it a prime candidate for incorporation into MCRs, particularly in syntheses that rely on α-halo carbonyl compounds.
One of the most classic MCRs for pyrrole synthesis is the Hantzsch pyrrole synthesis, which traditionally involves the reaction of an α-haloketone, a β-ketoester, and ammonia or a primary amine. cdnsciencepub.com The α-haloketone serves as a key electrophilic component. By analogy, this compound can be envisioned as a bioisostere of an α-haloketone, where the electron-withdrawing pyrrole ring activates the adjacent methylene (B1212753) group towards nucleophilic attack, similar to a carbonyl group.
In a hypothetical Hantzsch-type MCR, this compound could react with a β-dicarbonyl compound and an amine source. The reaction would likely proceed through initial alkylation of the β-dicarbonyl compound's enolate form by the bromomethylpyrrole. The resulting intermediate would then undergo condensation with the amine, followed by cyclization and dehydration to yield a highly substituted pyrrole derivative. This strategy would allow for the direct attachment of a pyrrole-methyl substituent onto a newly formed, decorated pyrrole ring in a single step.
This approach offers a powerful route to complex, nitrogen-rich heterocyclic structures that are of significant interest in medicinal chemistry and materials science. The modularity of MCRs would allow for the generation of a diverse library of compounds by simply varying the β-dicarbonyl and amine components.
The table below outlines the components for a potential MCR utilizing this compound.
| Component 1 (Electrophile) | Component 2 (Nucleophile/Carbon Source) | Component 3 (Nitrogen Source) | Potential Product Class |
|---|---|---|---|
| This compound | Ethyl acetoacetate | Ammonium acetate | 2-Methyl-4-(pyrrol-2-ylmethyl)-1H-pyrrole-3-carboxylate |
| This compound | Acetylacetone | Aniline | 1-Phenyl-2,4-dimethyl-5-(pyrrol-2-ylmethyl)-1H-pyrrole |
| This compound | Dimethyl malonate | Benzylamine | Dimethyl 1-benzyl-4-(pyrrol-2-ylmethyl)-1H-pyrrole-2,3-dicarboxylate |
| This compound | Cyclohexane-1,3-dione | Ammonia | 4,5,6,7-Tetrahydro-2-(pyrrol-2-ylmethyl)-1H-indole |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
